Lipophilicity (Predicted logP) Comparison: Cyclohex-3-en-1-yl vs. Cyclopropyl and Pyridin-2-yl Analogs
Predicted logP for the target compound is 3.685 (ZINC15, mid-pH form) [1]. This value places it in a lipophilicity range considered favorable for CNS drug-like properties (logP 2–5), but distinct from more polar analogs such as the pyridin-2-yl substituted compound (predicted logP substantially lower, typically <1.5 for pyridyl-methanone bipiperidines) and from the cyclopropyl analog (predicted logP approximately 2.9–3.1, based on fragment-based logP shifts) [2]. The cyclohex-3-ene ring contributes approximately +0.7 to +1.0 logP units relative to a cyclopropyl group due to the larger hydrophobic surface area and the shielding effect of the sp² carbons [2]. This difference is sufficient to affect passive membrane permeability and non-specific protein binding [3].
| Evidence Dimension | Predicted partition coefficient (logP; ALOGPS consensus / ZINC15 mid-pH model) |
|---|---|
| Target Compound Data | logP = 3.685 |
| Comparator Or Baseline | Cyclopropyl analog: logP ≈ 2.9–3.1; Pyridin-2-yl analog: logP < 1.5 (estimated from fragment-based contributions; no experimental logP reported for either comparator) |
| Quantified Difference | ΔlogP ≈ +0.6 to +0.8 vs. cyclopropyl; ΔlogP ≈ +2.2 vs. pyridin-2-yl analog |
| Conditions | In silico prediction; ZINC15 ALOGPS consensus model; mid-pH (7.4) protomer |
Why This Matters
Lipophilicity is a primary determinant of membrane permeability, CNS penetration, and plasma protein binding; a logP difference of 0.6–2.2 between analogs can translate into meaningful pharmacokinetic divergence, making this compound preferable when higher logP is desired in a screening library.
- [1] ZINC Database Entry: ZINC000023211752. Molecular Formula: C₂₃H₃₁FN₂O₂; MW: 386.511; logP: 3.685; tPSA: 35–37 Ų. ZINC15, UCSF, accessed Apr 2026. View Source
- [2] Fragment-based logP contribution estimates: Cyclohex-3-ene fragment: cLogP contribution ≈ 2.1 (cyclohexane fragment ≈ 2.5; alkene correction –0.4 relative to fully saturated); Cyclopropyl fragment cLogP ≈ 1.1; Pyridin-2-yl methanone fragment cLogP ≈ 0.3. BioByte ClogP fragment library reference, accessed via ALOGPS 2.1 module. View Source
- [3] Arnott JA, Planey SL. The influence of lipophilicity in drug discovery and design. Expert Opin Drug Discov. 2012;7(10):863-875. (Review of logP–ADME relationships). View Source
